molecular formula C15H24N2O2 B1593009 3-(N,N-Dipropyl)amino-4-methoxyacetanilide CAS No. 58890-56-5

3-(N,N-Dipropyl)amino-4-methoxyacetanilide

Cat. No.: B1593009
CAS No.: 58890-56-5
M. Wt: 264.36 g/mol
InChI Key: FDSPZWKEWIDWPJ-UHFFFAOYSA-N
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Description

3-(N,N-Dipropyl)amino-4-methoxyacetanilide is an organic compound with the molecular formula C15H24N2O2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a dipropylamino group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide typically involves the reaction of 3-(dipropylamino)-4-methoxybenzenesulfonic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(N,N-Dipropyl)amino-4-methoxyacetanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

  • N-[3-(Dipropylamino)phenyl]acetamide
  • N-[3-(Dimethylamino)-4-methoxyphenyl]acetamide
  • N-[3-(Diethylamino)-4-methoxyphenyl]acetamide

Comparison: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide is unique due to the presence of both dipropylamino and methoxy groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(dipropylamino)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSPZWKEWIDWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=CC(=C1)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633287
Record name N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58890-56-5
Record name N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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